molecular formula C3H5N2Se B14696701 2-Imidazolidineselenone CAS No. 33251-51-3

2-Imidazolidineselenone

Cat. No.: B14696701
CAS No.: 33251-51-3
M. Wt: 148.06 g/mol
InChI Key: VNSMQFMLJOIFAC-UHFFFAOYSA-N
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Description

2-Imidazolidineselenone is a heterocyclic compound containing selenium It is structurally related to imidazolidinones, featuring a five-membered ring with selenium incorporated into the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazolidineselenone typically involves the reaction of imidazolidine derivatives with selenium reagents. One common method is the reaction of imidazolidine with selenium dioxide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature to slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. One approach is the catalytic incorporation of selenium into imidazolidine derivatives using metal catalysts. This method can be optimized for higher yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Imidazolidineselenone undergoes various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used under mild to moderate conditions.

Major Products Formed:

    Oxidation: Selenoxide derivatives.

    Reduction: Selenide derivatives.

    Substitution: Various substituted imidazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Imidazolidineselenone has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other selenium-containing compounds.

    Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to selenium’s known anticancer properties.

    Industry: It can be used in the development of advanced materials, including catalysts and semiconductors.

Mechanism of Action

The mechanism by which 2-Imidazolidineselenone exerts its effects involves the interaction of the selenium atom with biological molecules. Selenium can form selenoproteins, which play crucial roles in antioxidant defense and redox regulation. The compound may also interact with cellular pathways involved in apoptosis and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

    2-Imidazolidinone: Lacks selenium but shares a similar ring structure.

    2-Imidazolidinethione: Contains sulfur instead of selenium.

    2-Imidazolidinone derivatives: Various derivatives with different substituents on the ring.

Uniqueness: 2-Imidazolidineselenone is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s role in redox biology and its potential therapeutic benefits make this compound particularly interesting compared to its sulfur and oxygen analogues.

Properties

CAS No.

33251-51-3

Molecular Formula

C3H5N2Se

Molecular Weight

148.06 g/mol

InChI

InChI=1S/C3H5N2Se/c6-3-4-1-2-5-3/h1-2H2,(H,4,5)

InChI Key

VNSMQFMLJOIFAC-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)[Se]

Origin of Product

United States

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